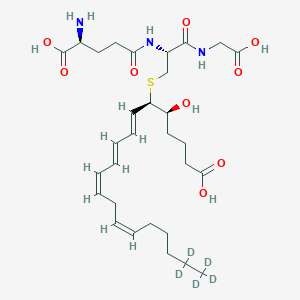

3-(叔丁基二甲基甲硅烷基氧基)-5-(1-甲基氨基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyldimethylsilanol is an organosilicon compound used as a silylating agent for the protection of hydroxyl groups via silylation . It has a linear formula of (CH3)3CSi(CH3)2OH .

Synthesis Analysis

Tert-Butyldimethylsilanol can be used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It can also act as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde and in the synthesis of enol silyl ethers .Molecular Structure Analysis

The molecular structure of tert-Butyldimethylsilanol is represented by the SMILES stringCC(C)(C)Si(C)O . The InChI key is FGWRMMTYIZKYMA-UHFFFAOYSA-N . Chemical Reactions Analysis

As a silylating agent, tert-Butyldimethylsilanol can react with hydroxyl groups to form silyl ethers . These reactions are typically used for the protection of sensitive functional groups in organic synthesis.Physical And Chemical Properties Analysis

Tert-Butyldimethylsilanol is a liquid at room temperature . It has a refractive index of 1.424 (lit.) and a boiling point of 139 °C/739 mmHg (lit.) . The density of this compound is 0.84 g/mL at 25 °C (lit.) .科学研究应用

有机化学中的立体选择性合成Yakura 等人(1997 年)的研究表明,使用与 3-(叔丁基二甲基甲硅烷基氧基)-5-(1-甲基氨基)-5-氧代戊酸在结构上相关的化合物在环戊烷羧酸酯的立体选择性合成中。此过程涉及双铑(II)催化的分子内碳氢插入反应,展示了其在有机合成中产生特定立体异构体的应用 (Yakura et al., 1997)。

天然产物合成Day 等人(2002 年)描述了 (2R,3S,4R)-3-(叔丁基二甲基甲硅烷基氧基)-2,4-二甲基-5-氧代戊酸甲氧基甲酰胺的合成,该化合物与查询化合物密切相关。此中间体在制备天然产物片段中起着至关重要的作用,例如强效微管稳定剂 (+)-二叠霉素 (Day et al., 2002)。

隐秘霉素合成Eggen 等人(2000 年)在隐秘霉素-24(竞技霉素 A)的总合成中使用了类似化合物,展示了其在构建复杂分子结构中的效用。这说明了其在合成具有潜在治疗特性的分子的应用 (Eggen et al., 2000)。

微生物学中的代谢研究Rimbault 等人(1993 年)探索了使用叔丁基二甲基甲硅烷基衍生物(类似于所讨论的化合物)分析厌氧古菌中的有机酸。这突出了其在研究微生物代谢中的作用以及在环境和生物应用中的潜力 (Rimbault et al., 1993)。

氨基酸的不对称合成Ellman 等人(2002 年)利用与查询化合物相关的 N-叔丁磺酰亚胺,用于不对称合成胺。这项研究表明其在生物相关分子的立体选择性合成中的应用,特别是氨基酸 (Ellman et al., 2002)。

有机化学中的电合成Konarev 等人(2007 年)进行了一项关于甲基 5-硝基-4-氧代戊酸电还原合成 5-氨基-4-氧代戊酸盐酸盐的研究。此过程例证了该化合物在电化学合成方法中的潜力 (Konarev et al., 2007)。

生物化学中的量子化学研究Volod’kin 等人(2013 年)对类似化合物进行了量子化学计算,以研究它们在生物环境中的性质。这表明该化合物在计算化学和生化研究中的潜力 (Volod’kin et al., 2013)。

安全和危害

Tert-Butyldimethylsilanol is classified as a flammable liquid (GHS02), skin irritant (GHS07), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, grounding/bonding the container and receiving equipment, and washing thoroughly after handling .

属性

IUPAC Name |

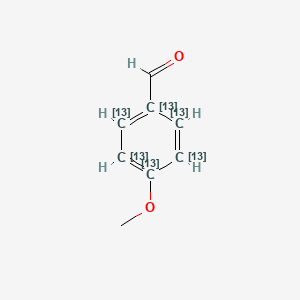

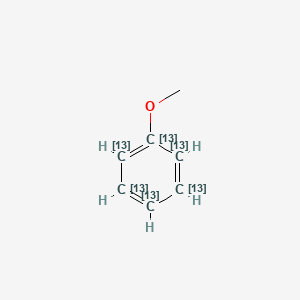

3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4Si/c1-12(2,3)18(5,6)17-9(8-11(15)16)7-10(14)13-4/h9H,7-8H2,1-6H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWZJBMLFTWCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675741 |

Source

|

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid | |

CAS RN |

1076199-66-0 |

Source

|

| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)